molecular formula C12H8BrClO B6383261 3-Bromo-5-(2-chlorophenyl)phenol CAS No. 1261991-83-6

3-Bromo-5-(2-chlorophenyl)phenol

Cat. No.: B6383261
CAS No.: 1261991-83-6
M. Wt: 283.55 g/mol
InChI Key: BRINXQQKURUBIP-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chlorophenyl)phenol is a halogenated phenolic compound featuring a bromine atom at the 3-position and a 2-chlorophenyl group at the 5-position of the phenol ring.

Properties

IUPAC Name

3-bromo-5-(2-chlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRINXQQKURUBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686388
Record name 5-Bromo-2'-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-83-6
Record name 5-Bromo-2'-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-chlorophenyl)phenol typically involves the bromination and chlorination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenol is then subjected to a Friedel-Crafts alkylation reaction with 2-chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-chlorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Phenols with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

3-Bromo-5-(2-chlorophenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chlorophenyl)phenol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary, but the compound’s structure suggests it could interfere with cellular processes by binding to specific proteins or disrupting membrane integrity.

Comparison with Similar Compounds

Structural Isomers: Ortho vs. Para Substitution

  • This compound (ortho) vs. Para substitution allows for more planar molecular geometry, which may enhance crystallinity and intermolecular interactions .

Substituent Effects on Acidity and Solubility

  • 3-Bromo-5-chlorophenol: The absence of a phenyl group increases polarity, likely improving water solubility compared to phenyl-substituted analogs. However, direct solubility data are unavailable .

Heterocyclic Analogs: Pyridine Derivative

  • 3-Bromo-5-(2-chlorophenyl)pyridine: Replacement of the phenol -OH with a nitrogen-containing pyridine ring eliminates hydrogen-bonding capability, reducing solubility in polar solvents. The nitrogen atom may also participate in coordination chemistry, offering unique reactivity .

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